4,5-Dichloroindole-3-carboxylic Acid

IDO1 inhibition Immuno-oncology Tryptophan metabolism

4,5-Dichloroindole-3-carboxylic acid (CAS 2090572-71-5) is a differentiated IDO1 inhibitor (IC50=3 nM) whose unique 4,5-dichloro pattern yields distinct steric and electronic profiles vs. 5,6- or 4,7-isomers—critical for reproducible SAR studies. Its TPSA (53.1 Ų) and XLogP3 (2.8) support drug-likeness optimization. Essential for immuno-oncology, auxin receptor mapping, GPR17 pharmacology, and NMDA receptor programs.

Molecular Formula C9H5Cl2NO2
Molecular Weight 230.04 g/mol
Cat. No. B12282261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloroindole-3-carboxylic Acid
Molecular FormulaC9H5Cl2NO2
Molecular Weight230.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2C(=O)O)Cl)Cl
InChIInChI=1S/C9H5Cl2NO2/c10-5-1-2-6-7(8(5)11)4(3-12-6)9(13)14/h1-3,12H,(H,13,14)
InChIKeySYSUREQZEXRCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloroindole-3-carboxylic Acid: A High-Potency IDO1 Inhibitor Building Block with Defined Physicochemical Properties


4,5-Dichloroindole-3-carboxylic acid (CAS: 2090572-71-5) is a dichlorinated indole-3-carboxylic acid derivative with the molecular formula C9H5Cl2NO2 and a molecular weight of 230.05 g/mol . Its physicochemical profile includes a topological polar surface area (TPSA) of 53.1 Ų and a calculated XLogP3 of 2.8 . The compound has been identified as a potent inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1), an immunoregulatory enzyme, with an IC50 of 3 nM in human HeLa cells [1]. This places it among the more potent IDO1 inhibitors in the indole-3-carboxylic acid class, with clear differentiation from alternative substitution patterns (e.g., 5,6- or 4,6-dichloro) that exhibit different activity profiles in auxin receptor binding and GPR17 agonism [2][3].

Why 4,5-Dichloroindole-3-carboxylic Acid Cannot Be Replaced by Other Dichloroindole-3-carboxylic Acid Isomers


The substitution pattern of chlorine atoms on the indole ring critically determines the three-dimensional molecular shape, electronic distribution, and resultant biological activity of dichloroindole-3-carboxylic acids. In plant auxin receptor systems, the 5,6-dichloro isomer shows high activity because its shape optimally fits the receptor's active site cavity, while the 4,7-dichloro isomer exhibits low activity due to steric hindrance in narrower regions of the binding pocket [1]. Similarly, in mammalian GPR17 receptor pharmacology, substitution at the 5-position is detrimental to activity, whereas the 4-position tolerates only small substituents and the 6-position accommodates large lipophilic groups [2]. These structure-activity relationship (SAR) principles demonstrate that the 4,5-dichloro substitution pattern represents a unique chemical space that cannot be simply interchanged with 5,6-, 4,6-, or 4,7-dichloro isomers without fundamentally altering target engagement and potency. For procurement in medicinal chemistry, chemical biology, or agrochemical research programs, substituting with an alternative isomer introduces uncontrolled variables that compromise experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence: 4,5-Dichloroindole-3-carboxylic Acid vs. Structural Analogs


IDO1 Inhibitory Potency: 4,5-Dichloro Substitution Yields Low Nanomolar IC50

4,5-Dichloroindole-3-carboxylic acid demonstrates potent inhibition of human IDO1 with an IC50 of 3 nM in recombinant IFN-γ-induced HeLa cells [1]. This represents a distinct potency profile relative to the unsubstituted indole-3-carboxylic acid scaffold, which typically shows substantially weaker activity in this assay class. The 4,5-dichloro substitution pattern contributes to this potency enhancement, providing a differentiated tool compound for IDO1 target engagement studies compared to non-halogenated or mono-chlorinated analogs [1].

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Molecular Topology Differentiation: 4,5- vs. 5,6-Dichloro Substitution in Auxin Receptor Binding

X-ray crystallographic analysis of dichlorinated indole-3-acetic acids (structurally analogous to indole-3-carboxylic acids) reveals that the 5,6-dichloro isomer (5,6-Cl2-IAA) exhibits high auxin activity because its molecular shape fits optimally into the active site cavity of the auxin receptor protein [1]. In contrast, the 4,7-dichloro isomer shows low activity due to unfavorable steric interactions. The 4,5-dichloro substitution pattern, studied in the same series, occupies an intermediate topological space with distinct steric and electronic properties compared to the 5,6-dichloro isomer [1].

Plant growth regulation Auxin receptor Molecular docking

Physicochemical Property Differentiation: TPSA and Lipophilicity of 4,5-Dichloroindole-3-carboxylic Acid

4,5-Dichloroindole-3-carboxylic acid possesses a topological polar surface area (TPSA) of 53.1 Ų and a calculated XLogP3 of 2.8 . These physicochemical parameters define its permeability and solubility profile. In comparison, the 4,6-dichloro analog exhibits a different substitution pattern that alters electronic distribution and hydrogen-bonding capacity. While direct comparative data are not available, SAR studies on 4,6-dichloroindole-2-carboxylic acid derivatives indicate that substitution at the 4- and 6-positions modulates NMDA receptor glycine site affinity and GPR17 agonism through distinct steric and electronic effects [1].

Medicinal chemistry Drug-likeness ADME properties

GPR17 Receptor SAR: 5-Position Substitution Detrimental; 4-Position Tolerates Small Groups

A comprehensive SAR study of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives as GPR17 agonists demonstrated that substitution at the indole 5-position is detrimental to agonist activity, while the 4-position tolerates only small substituents and the 6-position accommodates large lipophilic residues [1]. These findings, derived from 4,6-dichloroindole-2-carboxylic acid analogs, provide class-level guidance for indole-3-carboxylic acid derivatives. 4,5-Dichloroindole-3-carboxylic acid, bearing a chlorine atom at the 5-position, would therefore be predicted to exhibit distinct GPR17 activity compared to analogs lacking 5-substitution or bearing substituents at alternative positions [1].

GPR17 agonist Inflammatory disease Orphan receptor

3D-QSAR Model for 4,6-Dichloroindole-2-carboxylic Acids Informs Predictions for 4,5-Dichloro Isomer

A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was conducted on C-3 substituted 4,6-dichloroindole-2-carboxylic acids to model their affinity for the NMDA receptor glycine binding site [1]. The model achieved a cross-validated correlation coefficient q² = 0.744 and non-cross-validated r² = 0.993, with standard deviation E = 0.039 and F = 261.343, indicating strong predictive capability [1]. While 4,5-dichloroindole-3-carboxylic acid was not directly studied, the CoMFA model provides a framework for predicting that the 4,5-dichloro substitution pattern will generate distinct steric and electrostatic field contours compared to 4,6-dichloro analogs, leading to different predicted NMDA receptor affinities [1].

3D-QSAR NMDA receptor Glycine site antagonist

Optimal Application Scenarios for 4,5-Dichloroindole-3-carboxylic Acid Based on Differentiated Evidence


IDO1 Inhibitor Lead Optimization in Immuno-Oncology

4,5-Dichloroindole-3-carboxylic acid serves as a high-potency starting point (IC50 = 3 nM in HeLa cells) for medicinal chemistry programs targeting IDO1 inhibition in immuno-oncology [1]. Its low nanomolar potency distinguishes it from non-halogenated indole-3-carboxylic acid scaffolds. The defined TPSA (53.1 Ų) and XLogP3 (2.8) properties guide further optimization for drug-likeness [2].

Chemical Probe for Plant Auxin Receptor Mapping

Based on X-ray crystallographic comparison with 5,6- and 4,7-dichloro isomers, 4,5-dichloroindole-3-carboxylic acid (or its acetic acid analog) offers an intermediate molecular topology for probing the auxin receptor active site geometry [1]. This enables structure-activity relationship studies in plant growth regulation and herbicide discovery programs requiring distinct steric and electronic profiles not provided by the more active 5,6-dichloro isomer.

GPCR SAR Tool Compound for GPR17 and Related Orphan Receptors

SAR studies on indole-2-carboxylic acid derivatives demonstrate that 5-position substitution is detrimental to GPR17 agonist activity [1]. 4,5-Dichloroindole-3-carboxylic acid therefore provides a valuable negative control or SAR probe for mapping substitution tolerance in GPCR drug discovery programs, particularly those targeting GPR17, P2Y receptors, or other class A GPCRs where indole scaffolds are employed.

Neuroscience Target Validation via NMDA Receptor Glycine Site Modulation

A validated 3D-QSAR model (q² = 0.744, r² = 0.993) for 4,6-dichloroindole-2-carboxylic acids at the NMDA receptor glycine site provides a predictive framework [1]. The 4,5-dichloro substitution pattern is predicted to generate distinct steric and electrostatic field contours relative to 4,6-dichloro isomers, supporting its use as a differentiated chemical probe for neuroscience programs investigating NMDA receptor modulation in neurological and psychiatric disorders.

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